molecular formula C15H18BrNO4 B13564069 5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13564069
M. Wt: 356.21 g/mol
InChI Key: MDSRWZMWZMLQET-UHFFFAOYSA-N
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Description

5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a brominated tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its structure combines a rigid tetrahydroisoquinoline scaffold with functional groups that enhance its utility in organic synthesis, particularly as an intermediate in pharmaceutical and catalytic applications. The Boc group provides steric protection for the secondary amine, while the bromine substituent at position 5 introduces electronic and steric effects that influence reactivity and regioselectivity in further derivatization .

The compound’s synthesis likely involves multi-step protocols common to tetrahydroisoquinoline derivatives, such as cyclization of amino acid precursors or functionalization via halogenation and Boc protection .

Properties

Molecular Formula

C15H18BrNO4

Molecular Weight

356.21 g/mol

IUPAC Name

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-8-9-5-4-6-11(16)10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)

InChI Key

MDSRWZMWZMLQET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine can yield a variety of amine derivatives, which can be further functionalized for use in medicinal chemistry .

Scientific Research Applications

5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and Boc group can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with structurally related compounds, focusing on substituent effects, functional group variations, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Key Differences Applications/Properties References
5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - Bromine at position 5
- Boc group at position 2
- Carboxylic acid at position 3
Reference compound Potential intermediate in drug synthesis; Boc group enhances stability during reactions
6-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid - Bromine at position 6
- Boc and carboxylic acid groups
Positional isomer of bromine Altered electronic effects due to bromine placement; may influence regioselectivity in cross-coupling reactions
2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - Ethoxybenzenesulfonyl group
- Bromine at position 5
Sulfonyl group replaces Boc; ethoxy substituent Enhanced solubility in polar solvents; potential for sulfonamide-based drug development
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - Dimethyl groups at position 4
- Hydrochloride salt
Lack of Boc and carboxylic acid; quaternary carbon at position 4 Improved crystallinity; used in salt forms for pharmaceutical formulations
(S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives - Tert-butyl carboxamide
- Sulfate or hydrochloride salts
Carboxamide replaces carboxylic acid; chiral center at position 3 Explored as chiral ligands in asymmetric catalysis

Key Insights

Substituent Position Effects :

  • Bromine at position 5 (target compound) vs. position 6 () alters electronic density and steric hindrance. For instance, bromine at position 5 may deactivate the aromatic ring toward electrophilic substitution compared to position 6, affecting downstream reactivity .
  • The Boc group in the target compound offers superior stability over labile sulfonyl or ethoxy groups in analogs, making it preferable for multi-step syntheses .

Functional Group Impact :

  • Carboxylic acid at position 3 enables conjugation or salt formation, enhancing bioavailability in drug candidates. In contrast, carboxamide derivatives (e.g., ) are more suited for coordination chemistry in catalysis .
  • Hydrochloride salts () improve solubility but limit compatibility with acid-sensitive reactions compared to the neutral Boc-protected form .

Limited data exist on the target compound’s biological activity, unlike its sulfonamide analogs, which are documented in industrial catalogs () .

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